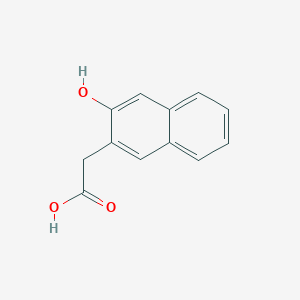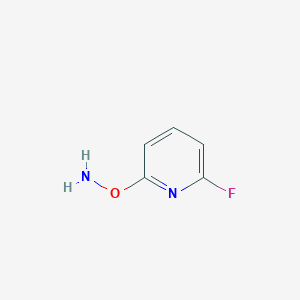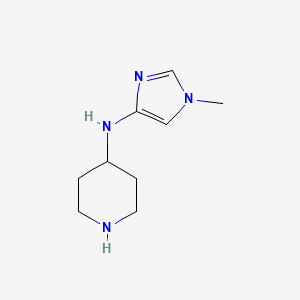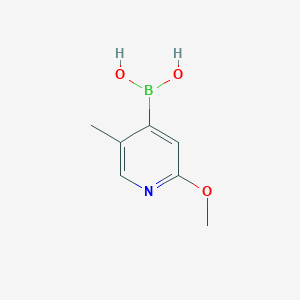![molecular formula C19H20N6O3 B15290631 (S)-2-(((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoic Acid](/img/structure/B15290631.png)
(S)-2-(((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoic Acid is a complex organic compound featuring a tetrazole ring, a biphenyl group, and a nitroso functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoic Acid typically involves multiple steps, including the formation of the tetrazole ring, the biphenyl linkage, and the nitroso functional group. Common reagents used in these reactions include trichloromethyl chloroformate, triethylamine, and various solvents such as ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
化学反応の分析
Types of Reactions
(S)-2-(((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoic Acid can undergo various types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The biphenyl and tetrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitroso group would yield nitro derivatives, while reduction would yield amines.
科学的研究の応用
Chemistry
In chemistry, (S)-2-(((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoic Acid is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study biochemical pathways involving nitroso and tetrazole groups. Its interactions with biological molecules can provide insights into enzyme mechanisms and other cellular processes.
Medicine
In medicine, (S)-2-(((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoic Acid has potential applications as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the treatment of various diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it valuable in the production of polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of (S)-2-(((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoic Acid involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity. The tetrazole ring can also participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s effects.
類似化合物との比較
Similar Compounds
S,S-Bis(1-phenyl-1H-tetrazol-5-yl) Dithiocarbonate: A compound with a similar tetrazole ring structure, used as an esterification reagent.
1-Phenyl-5-thioxo-4,5-dihydro-1H-tetrazole: Another tetrazole derivative with different functional groups and applications.
Uniqueness
What sets (S)-2-(((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoic Acid apart is its combination of a nitroso group, a biphenyl linkage, and a tetrazole ring. This unique combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.
特性
分子式 |
C19H20N6O3 |
|---|---|
分子量 |
380.4 g/mol |
IUPAC名 |
(2R)-3-methyl-2-[nitroso-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid |
InChI |
InChI=1S/C19H20N6O3/c1-12(2)17(19(26)27)25(24-28)11-13-7-9-14(10-8-13)15-5-3-4-6-16(15)18-20-22-23-21-18/h3-10,12,17H,11H2,1-2H3,(H,26,27)(H,20,21,22,23)/t17-/m1/s1 |
InChIキー |
QRFFNLYLXKQEDK-QGZVFWFLSA-N |
異性体SMILES |
CC(C)[C@H](C(=O)O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)N=O |
正規SMILES |
CC(C)C(C(=O)O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[3-(3-Aminopropyl)pyrrol-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B15290553.png)
![1-Octanesulfonamide, N,N',N''-[phosphinylidynetris(oxy-2,1-ethanediyl)]tris[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-](/img/structure/B15290554.png)



![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15290584.png)

![Cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol](/img/structure/B15290591.png)



![(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-1,2,3,4,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B15290617.png)

